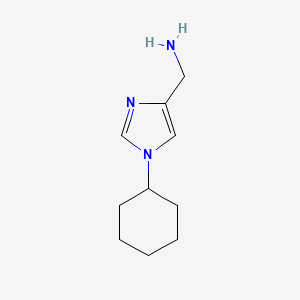
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine is an organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
准备方法
The synthesis of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine can be compared with other imidazole derivatives:
(1-Methyl-1H-imidazol-5-yl)methanamine: This compound has a methyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
(1-Ethyl-1H-imidazol-2-yl)methanol: This compound features an ethyl group and a hydroxyl group, making it distinct in terms of reactivity and applications.
(1-Benzyl-1H-imidazol-2-yl)methanol: The presence of a benzyl group in this compound results in unique properties compared to this compound.
属性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(1-cyclohexylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C10H17N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h7-8,10H,1-6,11H2 |
InChI 键 |
DLYLDSCCWDTLDT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C=C(N=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


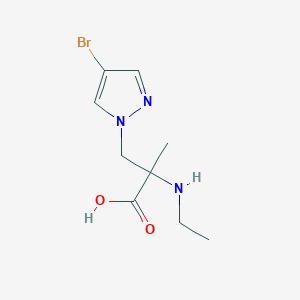

![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
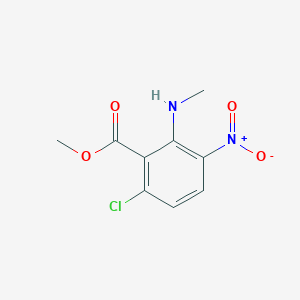
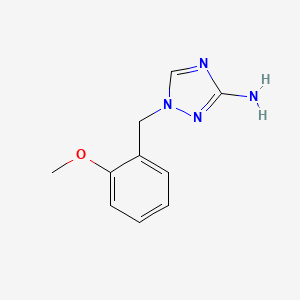

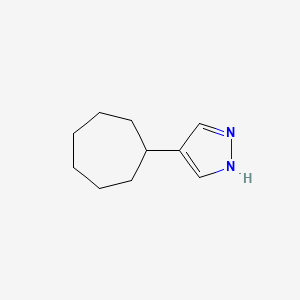
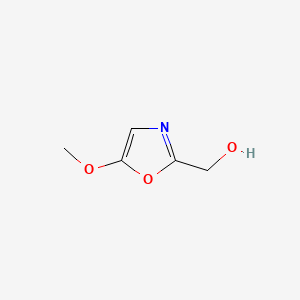
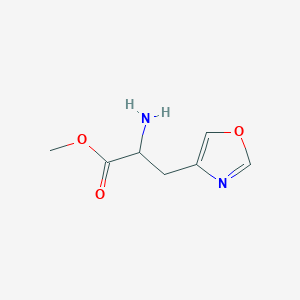
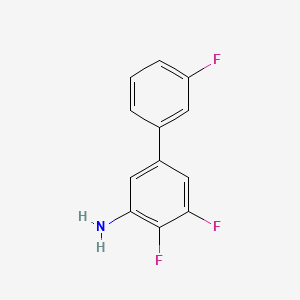
![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
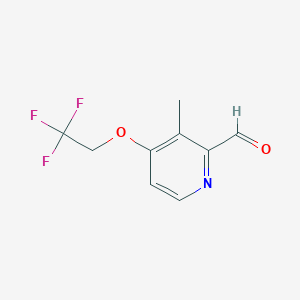
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
